N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core fused with a pyrrolidine-3-carboxamide moiety. The pyrrolidine-5-oxo group introduces conformational rigidity, while the phenyl substituent at the pyrrolidine N1 position may contribute to π-π stacking interactions in biological targets. This compound was synthesized as part of efforts to develop anti-exudative and antioxidant agents, with structural modifications aimed at optimizing pharmacodynamic and pharmacokinetic properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-11-8-12(2)20-17-16(11)26-19(21-17)22-18(25)13-9-15(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDXIEMSRUWIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation to form the thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Core Scaffold Variations :
- Thiazolo[4,5-b]pyridine Derivatives: The target compound shares a thiazolo[4,5-b]pyridine core with derivatives described in . However, its C3 position is functionalized with a pyrrolidine-3-carboxamide group, whereas other derivatives (e.g., 3-(5-mercapto-[1,3,4]oxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt) feature oxodiazole or thiazolydine moieties. These structural differences influence reactivity; for example, the target compound lacks the active methylene group in the thiazolydine ring, precluding Knoevenagel condensation used for aryliden derivatives in other analogs .
- Thiazolo[3,2-a]pyrimidine Derivatives : describes a structurally distinct thiazolo[3,2-a]pyrimidine derivative with a fused pyrimidine ring and a 2,4,6-trimethoxybenzylidene substituent. The puckered pyrimidine ring and dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings contrast with the planar thiazolo[4,5-b]pyridine core of the target compound. Such conformational differences may alter binding affinities to biological targets .
Anti-Exudative Activity :
- In vivo studies (carrageenan-induced rat paw edema) from show that thiazolo[4,5-b]pyridine derivatives exhibit dose-dependent anti-exudative effects. The target compound’s pyrrolidine carboxamide group may enhance this activity compared to analogs with hydrazide or oxodiazole substituents, possibly due to improved hydrogen bonding with inflammatory mediators like COX-2 .
Antioxidant Activity :
- The target compound’s DPPH radical scavenging activity (in vitro) is likely modulated by electron-donating methyl groups and the pyrrolidine-5-oxo moiety.
Physicochemical Properties :
- Substituents critically influence solubility and stability. In contrast, the trimethoxybenzylidene group in ’s compound introduces steric bulk, reducing aqueous solubility but improving crystallinity, as evidenced by its single-crystal X-ray diffraction data .
Data Tables
Research Findings and Implications
The target compound demonstrates balanced anti-exudative and antioxidant activities, outperforming some analogs in edema inhibition (62% vs. 55% at 10 mg/kg) but showing lower radical scavenging efficacy compared to thiol-containing derivatives. Its pyrrolidine carboxamide group may offer selectivity advantages in targeting inflammatory pathways, while the dimethyl-thiazolo-pyridine core ensures metabolic stability. Future studies should explore crystallographic data to correlate conformational features with activity and assess bioavailability in preclinical models .
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H20N4O4S2
- Molecular Weight : 420.52 g/mol
- CAS Number : 1021045-62-4
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly glutamate receptors, which are implicated in numerous neurological disorders.
Glutamate Receptor Modulation
Studies have shown that derivatives of pyridine compounds can act as noncompetitive antagonists of AMPA-type glutamate receptors. For instance, related compounds have demonstrated potent activity in modulating calcium influx associated with these receptors, which is critical for synaptic transmission and plasticity .
Anticonvulsant Properties
In preclinical studies, compounds similar to this compound were evaluated for their anticonvulsant effects. A notable study highlighted a series of pyridine derivatives that effectively reduced seizure activity in animal models by inhibiting AMPA receptor-mediated excitatory neurotransmission .
Analgesic Effects
The compound's potential analgesic properties are also noteworthy. Research on fatty acid amide hydrolase (FAAH) inhibitors has shown that similar structures can attenuate pain responses in models of neuropathic pain and inflammation . The modulation of endocannabinoid signaling via FAAH inhibition suggests a promising avenue for pain management therapies.
Case Studies
Pharmacological Profile
The pharmacological profile indicates that this compound may exhibit:
- High Selectivity : Targeting specific receptor subtypes could minimize side effects associated with broader-spectrum drugs.
- Potential for Combination Therapy : Its mechanism may complement existing treatments for epilepsy and chronic pain.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and amide coupling. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
- Catalysts : Use of coupling agents such as HATU or EDC for amide bond formation.
Reaction progress is monitored via TLC, with purification by column chromatography. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry.
- X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated in similar thiazolo-pyridine derivatives .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What methodologies are used to screen initial biological activity for this compound?
- Methodological Answer :
- In vitro Assays : Dose-response studies in cancer cell lines (e.g., MTT assay) or microbial cultures.
- Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or proteases.
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate specificity .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties and reactive sites.
- Molecular Docking : Tools like AutoDock Vina simulate binding modes to targets (e.g., EGFR kinase).
- Reaction Path Search : ICReDD’s approach combines computational screening with experimental validation to prioritize derivatives .
Q. What statistical approaches optimize reaction conditions during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Model non-linear relationships and identify optimal conditions.
- Process Control : Use PAT (Process Analytical Technology) tools for real-time monitoring .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., CLIA guidelines).
- Purity Reassessment : Confirm compound integrity via LC-MS and elemental analysis.
- Contextual Factors : Account for cell line heterogeneity, serum concentration, and incubation time variations .
Q. What crystallographic techniques elucidate conformational dynamics of the thiazolo-pyridine core?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determines bond angles, dihedral angles, and puckering parameters (e.g., boat vs. chair conformations).
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing stability.
- Temperature-Dependent Studies : Track conformational changes at 100–300 K to assess flexibility .
Notes
- Contradiction Handling : Discrepancies in bioactivity data may arise from assay conditions (e.g., cell passage number). Cross-validate using orthogonal methods (e.g., Western blot alongside SPR).
- Advanced Synthesis : For enantioselective routes, chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
